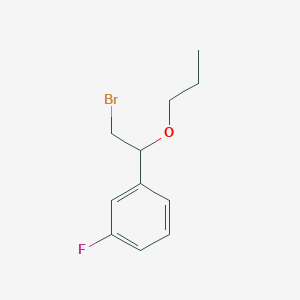

1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene

Description

Overview of Contemporary Challenges in Complex Molecule Synthesis

The synthesis of complex molecules is fraught with challenges that chemists continually seek to overcome. A primary hurdle is the selective functionalization of specific atoms within a molecule, especially when multiple reactive sites are present. numberanalytics.comnih.gov Achieving high levels of stereoselectivity—the controlled formation of a specific three-dimensional arrangement of atoms—is another critical challenge, particularly when creating multiple chiral centers. acs.org Furthermore, the development of efficient and sustainable synthetic methods that minimize waste and energy consumption is a growing priority. researchgate.netnumberanalytics.com The synthesis of a molecule like 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene, which contains both a fluorine and a bromine atom as well as a stereocenter at the ether-bearing carbon, encapsulates these challenges.

Significance of Organofluorine and Organobromine Compounds in Chemical Science

The incorporation of fluorine and bromine into organic molecules can dramatically alter their physical, chemical, and biological properties.

Organofluorine Compounds: Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects. numberanalytics.comnih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a desirable trait in drug design. nih.govalfa-chemistry.com Fluorine can also increase a molecule's lipophilicity, improving its ability to cross cell membranes. alfa-chemistry.comresearchgate.net These properties have led to the widespread use of organofluorine compounds in pharmaceuticals, with approximately 20% of all commercial drugs containing at least one fluorine atom. nih.govcas.cn Common applications include treatments for skin diseases, fungal infections, and cancer. nih.govalfa-chemistry.com

Organobromine Compounds: Organobromine compounds are also of significant interest in organic synthesis and other applications. wikipedia.org The carbon-bromine bond is weaker than the carbon-fluorine bond, making organobromides more reactive and thus valuable as synthetic intermediates. wikipedia.org They are frequently used in cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. smolecule.com Organobromine compounds also have applications as fire retardants and have been investigated for their potential use in pharmaceuticals. wikipedia.orgwikipedia.org

The dual presence of fluorine and bromine in this compound suggests a molecule designed to leverage the distinct properties of both halogens. The fluorine atom could confer metabolic stability and modulate the electronic properties of the benzene (B151609) ring, while the bromine atom provides a reactive handle for further synthetic transformations.

Role of Ethers in Stereochemically Defined Structures

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The ether linkage is generally stable and unreactive, making it a useful structural component in complex molecules. In the context of stereochemistry, the synthesis of ethers with defined three-dimensional structures is a key area of research. organic-chemistry.org Stereoselective ether synthesis is crucial for creating molecules with specific biological activities, as the spatial arrangement of atoms can significantly impact how a molecule interacts with biological targets. acs.org

Classic methods for ether synthesis include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org However, this method has limitations, particularly when dealing with sterically hindered substrates where elimination reactions can become a competing pathway. numberanalytics.comnih.gov Modern synthetic methods continue to be developed to address these challenges and provide more efficient and stereoselective routes to complex ethers. organic-chemistry.orgmasterorganicchemistry.com

Contextualization of this compound within Modern Synthetic Paradigms

The structure of this compound positions it as a valuable building block in modern synthetic chemistry. The fluorinated benzene ring is a common motif in medicinal chemistry, and the bromoethyl side chain provides a site for further functionalization. The propoxy ether group, particularly if its stereochemistry can be controlled during synthesis, adds another layer of molecular complexity and potential for specific biological interactions.

The synthesis of this specific molecule would likely involve a multi-step process. One potential route could involve the synthesis of a precursor molecule like 1-(2-bromoethyl)-3-fluorobenzene, followed by the introduction of the propoxy ether. nih.gov The synthesis of the fluorinated and brominated aromatic core itself can be approached through various methods, including electrophilic aromatic substitution or Sandmeyer-type reactions on appropriately substituted anilines. orgsyn.orggoogle.com The subsequent etherification would need to be carefully controlled to achieve the desired regioselectivity and, if applicable, stereoselectivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrFO |

|---|---|

Molecular Weight |

261.13 g/mol |

IUPAC Name |

1-(2-bromo-1-propoxyethyl)-3-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |

InChI Key |

PEEYVKSGQIIEDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CBr)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Strategic Retrosynthetic Analysis of 1 2 Bromo 1 Propoxyethyl 3 Fluorobenzene

Primary Disconnections and Key Synthetic Bonds

Retrosynthetic analysis begins by identifying the most strategic bonds to disconnect in the target molecule. For 1-(2-bromo-1-propoxyethyl)-3-fluorobenzene, three primary disconnections are considered: the C(aryl)-C(alkyl) bond, the C-O ether linkage, and the C-Br bond.

Disconnection of the C(aryl)-C(alkyl) Bond

Disconnecting the bond between the 3-fluorophenyl ring and the ethyl chain is a primary retrosynthetic step. This C-C bond formation is a crucial part of assembling the molecule's backbone. This disconnection leads to two potential sets of synthons.

One approach involves a nucleophilic 3-fluorophenyl synthon and an electrophilic 2-bromo-1-propoxyethyl cation. The corresponding synthetic equivalents would be a 3-fluorophenyl Grignard reagent (3-fluorophenylmagnesium bromide) and an α-bromo ether, respectively. A more practical approach considers the formation of this bond via the reaction of an organometallic reagent with a carbonyl compound. This suggests a disconnection leading to 3-fluorobenzaldehyde (B1666160) and a (2-bromo-1-propoxyethyl)metallic species.

Alternatively, a Friedel-Crafts type reaction could be envisioned, although this is generally less effective for generating specific alkylbenzene structures due to potential rearrangements and polysubstitution. A more plausible strategy involves disconnecting the bond adjacent to the carbonyl in a precursor ketone, 1-(3-fluorophenyl)ethanone. This ketone is a versatile intermediate for further modifications.

Cleavage of the C-O Ether Linkage

The ether bond is another logical point for disconnection. Cleaving the C-O bond suggests a Williamson ether synthesis, a reliable method for forming ethers via an SN2 reaction. masterorganicchemistry.comkhanacademy.orgchemistrytalk.orgbyjus.com This disconnection points to an alcohol precursor, 1-(3-fluorophenyl)-2-bromoethanol, and a propyl halide (e.g., 1-bromopropane). The alcohol would be deprotonated to form an alkoxide, which then acts as a nucleophile. byjus.com

For this SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.comchemistrytalk.org Since 1-bromopropane (B46711) is a primary halide, this disconnection represents a highly viable synthetic route.

Retrosynthetic Approaches for the C-Br Bond

The carbon-bromine bond can be retrosynthetically disconnected to reveal an alcohol precursor. This functional group interconversion (FGI) points to 1-(3-fluorophenyl)-1-propoxyethanol as a key intermediate. The conversion of a secondary alcohol to an alkyl bromide is a standard transformation in organic synthesis. youtube.com Reagents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) are commonly employed for this purpose. libretexts.orgyoutube.com These methods typically proceed via an SN2 mechanism for primary and secondary alcohols, which is important for stereochemical considerations. youtube.comjove.com

Identification of Synthons and Readily Available Precursors

Based on the primary disconnections, several synthons and their corresponding commercially available precursors can be identified. The table below outlines the key fragments and the real-world reagents used to generate them in a synthetic context.

| Disconnection | Synthon (Idealized Fragment) | Precursor (Synthetic Equivalent) |

| C(aryl)-C(alkyl) | 3-fluorophenyl anion | 3-bromofluorobenzene (for Grignard reagent formation) |

| 1-(3-fluorophenyl)ketone cation | 1-(3-fluorophenyl)ethanone | |

| C-O Ether | 1-(3-fluorophenyl)-2-bromoethoxide | 1-(3-fluorophenyl)-2-bromoethanol |

| Propyl cation | 1-Bromopropane or Propyl tosylate | |

| C-Br Bond | 1-(3-fluorophenyl)-1-propoxyethyl cation | 1-(3-fluorophenyl)-1-propoxyethanol |

A plausible synthetic sequence could start from 1-(3-fluorophenyl)ethanone. This ketone can be α-brominated to yield 2-bromo-1-(3-fluorophenyl)ethanone. Subsequent reduction of the ketone would provide the alcohol precursor, 1-(3-fluorophenyl)-2-bromoethanol. This alcohol can then undergo a Williamson ether synthesis with a propyl halide to introduce the propoxy group, followed by any necessary final adjustments.

Assessment of Potential Stereochemical Challenges and Control Elements

The target molecule, this compound, contains a single stereocenter at the carbon atom bonded to the aryl ring, the propoxy group, the hydrogen, and the bromomethyl group. The synthesis of this compound must therefore address the formation of this chiral center.

If the synthesis proceeds through the reduction of a ketone intermediate, such as 2-bromo-1-(3-fluorophenyl)ethanone, using a standard reducing agent like sodium borohydride (B1222165), a racemic mixture of the corresponding alcohol will be produced. This would ultimately lead to a racemic mixture of the final product.

To achieve a stereoselective synthesis, several strategies can be employed:

Chiral Reducing Agents: Using a stereoselective reducing agent, such as those derived from chiral boranes or aluminum hydrides, can favor the formation of one enantiomer of the alcohol intermediate.

Enzymatic Reduction: Biocatalytic reduction of the ketone can offer high enantioselectivity.

Chiral Resolution: A racemic mixture of an intermediate, such as the alcohol, could be resolved into its separate enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Stereospecific Reactions: If a chiral precursor is used, subsequent reactions must be designed to proceed with a known stereochemical outcome. For instance, the conversion of a chiral alcohol to the corresponding bromide using PBr₃ often proceeds with inversion of configuration. nih.gov Similarly, the SN2 mechanism of the Williamson ether synthesis also results in an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com

Careful planning is required to ensure that the stereochemistry is set correctly and maintained throughout the synthetic sequence. The choice of reagents and reaction conditions will be critical in controlling the stereochemical outcome. nih.gov

Convergent vs. Linear Synthetic Pathways Evaluation

Linear Synthesis: A linear synthesis would involve the step-by-step modification of a single starting material. lumenlearning.com For instance, one could start with 3-fluoroacetophenone and sequentially introduce the bromine, reduce the ketone, and add the propyl group.

Advantages: This approach can be straightforward to plan and execute. pediaa.com

A potential linear pathway is outlined below:

Start: 1-(3-fluorophenyl)ethanone

α-Bromination: -> 2-Bromo-1-(3-fluorophenyl)ethanone

Ketone Reduction: -> 1-(3-fluorophenyl)-2-bromoethanol

Etherification: -> this compound

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. chemistnotes.comlumenlearning.com

Disadvantages: It may require more complex planning to ensure the fragments can be coupled effectively. pediaa.com

For the target molecule, a convergent approach could involve synthesizing the 1-(3-fluorophenyl)-1-propoxy fragment and a bromomethylating agent separately before combining them. However, given the relatively small size and complexity of the target molecule, a well-optimized linear approach may be just as practical. The most logical pathway appears to be a linear sequence starting from a readily available aryl ketone, which balances simplicity and efficiency.

Advanced Synthetic Methodologies for the Preparation of 1 2 Bromo 1 Propoxyethyl 3 Fluorobenzene

Construction of the Aryl-Alkyl Framework

The primary challenge in constructing the 1-(ethyl)-3-fluorobenzene framework is achieving the meta-substitution pattern. The fluorine atom on the benzene (B151609) ring is an ortho, para-directing group for electrophilic aromatic substitution, which complicates traditional synthetic routes like the Friedel-Crafts reaction for obtaining a meta-substituted product. Therefore, modern cross-coupling reactions provide a more direct and reliable strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Kumada-Tamao-Corriu for alkylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds with high regioselectivity. wikipedia.orgresearchgate.net These methods typically involve the reaction of an organometallic reagent with an organic halide, catalyzed by a palladium or nickel complex. For the synthesis of the 1-(ethyl)-3-fluorobenzene core, a common strategy would be to start with a commercially available 3-substituted fluorobenzene (B45895) derivative.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile option. researchgate.netmdpi.com A plausible approach involves the reaction of a 3-fluorophenylboronic acid with a suitable two-carbon alkyl electrophile. Recent advancements have expanded the scope of Suzuki-Miyaura reactions to include C(sp³)-C(sp²) coupling, often requiring specialized ligands and conditions to be effective. mdpi.comnih.gov

The Negishi coupling utilizes an organozinc reagent, which is typically more reactive than its boronic acid counterpart. This increased reactivity can be advantageous for coupling with less reactive alkyl halides.

The Kumada-Tamao-Corriu coupling employs a Grignard reagent (organomagnesium) and is among the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.org It remains a highly effective and economical choice, particularly when functional group tolerance is not a major concern. organic-chemistry.org A potential route would involve coupling the Grignard reagent derived from 1-bromo-3-fluorobenzene (B1666201) with a two-carbon electrophile, such as an epoxide or an α-halo-carbonyl compound, to build the desired ethyl framework.

| Reaction | Aryl Component | Alkyl Component | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Fluorophenylboronic acid | Alkyl Halide/Triflate | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; stable boron reagents |

| Negishi | 3-Fluorophenylzinc halide | Alkyl Halide/Tosylate | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of organozinc reagent |

| Kumada-Tamao-Corriu | 3-Fluorophenylmagnesium bromide | Alkyl Halide | NiCl₂(dppf), Pd(OAc)₂ | High reactivity; cost-effective Grignard reagents |

Friedel-Crafts Alkylation and Acylation Followed by Reduction

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. libretexts.org However, its application for the direct synthesis of 1-(substituted)-3-fluorobenzene is problematic. The fluorine atom is a deactivating but ortho, para-directing group, meaning that direct acylation or alkylation of fluorobenzene would predominantly yield the para-substituted isomer. libretexts.org

A Friedel-Crafts acylation of fluorobenzene with bromoacetyl chloride in the presence of a Lewis acid like aluminum chloride would primarily produce 2-bromo-1-(4-fluorophenyl)ethan-1-one, not the desired 3-fluoro isomer. organic-chemistry.orgmasterorganicchemistry.com Therefore, this method is not suitable for a regioselective synthesis of the target compound starting from fluorobenzene.

An alternative, albeit more circuitous, route could involve starting with a benzene derivative bearing a meta-directing group, performing the Friedel-Crafts reaction, and then converting the directing group into a fluorine atom in subsequent steps. Such a multi-step process would be significantly less efficient than a cross-coupling strategy.

Stereoselective Alkylation Strategies

The target molecule contains a stereocenter at the carbon atom bonded to both the aromatic ring and the propoxy group. Achieving a high level of stereocontrol is a crucial aspect of modern organic synthesis. This can be accomplished either by the stereoselective reduction of a prochiral ketone precursor or by the asymmetric addition of a nucleophile to an aldehyde.

A highly effective strategy involves the asymmetric reduction of the prochiral ketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one. This ketone, while not easily accessible via Friedel-Crafts, could be synthesized from 3-fluorobenzoic acid. Its reduction can be achieved with excellent enantioselectivity using well-established catalytic systems. organicreactions.org For instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a reliable method for converting aryl ketones to chiral secondary alcohols. wikipedia.org Alternatively, transition metal catalysts, such as those based on ruthenium with chiral diamine ligands (e.g., Noyori's catalysts), can effect the asymmetric transfer hydrogenation of ketones with high efficiency and enantioselectivity. organic-chemistry.org

| Method | Catalyst/Reagent | Reductant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| CBS Reduction | (S)- or (R)-CBS-oxazaborolidine | BH₃·THF or Catecholborane | >95% |

| Asymmetric Transfer Hydrogenation | RuCl₂(S,S)-TsDPEN | Formic acid/Triethylamine | >98% |

| Asymmetric Hydrogenation | [Rh(cod)((R,R)-Et-DuPhos)]BF₄ | H₂ | >90% |

These methods would yield enantiomerically enriched 2-bromo-1-(3-fluorophenyl)ethan-1-ol (B13197824), a key intermediate for the subsequent etherification step.

Formation of the Ether Linkage

With the chiral or racemic alcohol 2-bromo-1-(3-fluorophenyl)ethan-1-ol in hand, the final key step is the formation of the propoxy ether. Two prominent modern methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Modern Williamson Ether Synthesis Protocols (e.g., phase-transfer catalysis, mild conditions)

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org In the context of synthesizing the target molecule, the alcohol (2-bromo-1-(3-fluorophenyl)ethan-1-ol) would be deprotonated with a base to form the corresponding alkoxide. This nucleophile would then react with a propyl electrophile, such as 1-bromopropane (B46711) or 1-iodopropane.

Modern protocols often employ phase-transfer catalysis (PTC) to facilitate the reaction under milder, biphasic conditions. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the alkoxide ion from an aqueous phase (containing a base like NaOH) into an organic phase where the alkyl halide is dissolved. quizlet.comchegg.com This avoids the need for strong, anhydrous bases like sodium hydride (NaH) and can lead to higher yields and cleaner reactions.

| Parameter | Condition |

|---|---|

| Alcohol Substrate | 2-bromo-1-(3-fluorophenyl)ethan-1-ol |

| Alkylating Agent | 1-Bromopropane |

| Base | 50% aq. NaOH |

| Catalyst | Tetrabutylammonium bromide (TBAB) (5 mol%) |

| Solvent | Toluene or Dichloromethane |

| Temperature | 25-50 °C |

Mitsunobu Reaction and Its Derivatives for Alcohol Activation

The Mitsunobu reaction offers a powerful alternative for forming C-O bonds under mild, neutral conditions. organic-chemistry.orgnih.gov A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org This makes it an exceptionally valuable tool in stereocontrolled synthesis.

The reaction converts a primary or secondary alcohol into various functional groups, including ethers. organic-chemistry.org To synthesize 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene, the alcohol intermediate (2-bromo-1-(3-fluorophenyl)ethan-1-ol) would be treated with propanol (B110389) (acting as the nucleophile) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the alcohol's hydroxyl group by the PPh₃/DEAD reagent system, converting it into an excellent leaving group which is subsequently displaced by the propanol nucleophile. organic-chemistry.org If an (R)-configured alcohol is used as the starting material, the resulting ether product will have the (S)-configuration.

| Reagent/Parameter | Description |

|---|---|

| Alcohol Substrate | 2-bromo-1-(3-fluorophenyl)ethan-1-ol |

| Nucleophile | Propan-1-ol |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane |

| Temperature | 0 °C to Room Temperature |

Catalytic O-Alkylation Methods

The formation of the propoxy ether linkage is a critical step in the synthesis of this compound. Catalytic O-alkylation provides a direct route to this functionality, typically by forming a carbon-oxygen bond between an alcohol and a propylating agent. In a plausible synthetic sequence, the alcohol precursor, 2-bromo-1-(3-fluorophenyl)ethanol, would be reacted with a suitable propyl source, such as propyl bromide or propyl tosylate.

This transformation can be achieved under various catalytic conditions. The classical Williamson ether synthesis, which employs a strong base like sodium hydride to deprotonate the alcohol, forming an alkoxide that subsequently displaces a halide, is a fundamental approach. However, modern catalytic methods offer milder conditions and improved efficiency. tandfonline.com Phase-transfer catalysts can be used to facilitate the reaction between the aqueous and organic phases, while organocatalysts have also been developed for dehydrative O-alkylation reactions between two alcohols. rsc.org Metal-based catalysts, including those based on copper and zinc, can also effectively mediate the cross-coupling of alcohols with alkyl halides. tsijournals.com

The choice of catalyst and reaction conditions depends on the substrate's functional group tolerance. For a molecule like 2-bromo-1-(3-fluorophenyl)ethanol, care must be taken to avoid elimination side reactions (formation of a styrene (B11656) derivative) or substitution of the existing bromide.

Table 1: Representative Catalytic Systems for O-Alkylation This table presents generalized data for ether synthesis reactions and not specific results for the target compound.

| Catalyst System | Alkylating Agent | Solvent | Temperature | Typical Yields |

|---|---|---|---|---|

| Cs₂CO₃-TBAI | Alkyl Halide | DMF | Room Temp - 80°C | High |

| NaH | Alkyl Halide | THF | 0°C - Reflux | Good to High |

| Acid Catalysis (e.g., H₂SO₄) | Alcohol | Toluene | Reflux (Dehydration) | Variable |

Ring-Opening Reactions of Epoxides with Alcohols

Epoxides are versatile intermediates in organic synthesis due to the strain of their three-membered ring, which allows for ring-opening by various nucleophiles. osti.gov This strategy can be employed to generate key precursors for this compound. A logical starting material would be 2-(3-fluorophenyl)oxirane (B92744).

The reaction of this epoxide with a nucleophile can proceed via acid-catalyzed or base-catalyzed mechanisms, which crucially affects the regioselectivity of the product. jsynthchem.comaakash.ac.in

Acid-Catalyzed Opening : In the presence of an acid catalyst, the nucleophile preferentially attacks the more substituted carbon atom (the benzylic position) due to the partial positive charge buildup at this location in the transition state. aakash.ac.in

Base-Catalyzed Opening : Under basic or neutral conditions, the reaction follows an Sₙ2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. jsynthchem.com

For the synthesis of the target compound, the ring-opening of 2-(3-fluorophenyl)oxirane with hydrogen bromide (HBr) is a key step. This reaction typically yields the bromohydrin, 2-bromo-1-(3-fluorophenyl)ethanol, where the hydroxyl group is at the benzylic position and the bromine is at the terminal carbon. This intermediate is the direct precursor for the O-alkylation step described previously (Section 3.2.3). The regioselectivity is governed by the attack of the bromide ion on the protonated epoxide at the less hindered carbon. Various Lewis acids can also catalyze epoxide ring-opening with high regioselectivity. osti.govresearchgate.net

Introduction of the Bromine Moiety

The introduction of the bromine atom can be accomplished at different stages of the synthesis and through several distinct chemical methodologies.

Regioselective and Stereoselective Bromination of Alcohols or Alkenes

Bromination of Alcohols: A direct and effective method for introducing the bromine atom is through the substitution of a hydroxyl group in a precursor alcohol. For this specific target, the precursor would be 1-(3-fluorophenyl)-2-propoxyethanol. The primary hydroxyl group of this molecule can be converted to a bromide using a variety of standard reagents. Phosphorus tribromide (PBr₃) is a classic reagent for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism. commonorganicchemistry.com The Appel reaction, which uses triphenylphosphine (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is another mild and efficient method that proceeds with inversion of configuration. commonorganicchemistry.comorganic-chemistry.org

Bromination of Alkenes: Alternatively, bromine can be introduced via the electrophilic addition to an alkene. A potential precursor, such as 1-fluoro-3-(1-propoxyethenyl)benzene, could be subjected to hydrobromination. However, this reaction's regioselectivity is governed by Markovnikov's rule, which would likely place the bromine at the more substituted benzylic position, leading to an isomer of the desired product. Another approach involves halohydrin formation, where an alkene is treated with a bromine source in the presence of a nucleophilic solvent like water. masterorganicchemistry.comyoutube.comchemistrysteps.com This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine and the nucleophile. masterorganicchemistry.com The regioselectivity of the nucleophilic attack on the bromonium ion is also a critical factor that must be controlled. chemistrysteps.com

Radical-Mediated Bromination

Free-radical bromination is a powerful tool for functionalizing C-H bonds, particularly those in activated positions such as benzylic carbons. masterorganicchemistry.comresearchgate.net The high stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position exceptionally reactive towards radical abstraction. libretexts.orgchemistrysteps.compearson.com

In the context of synthesizing the target compound's family, a precursor like 1-(1-propoxyethyl)-3-fluorobenzene could be treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) under thermal or photochemical conditions. This reaction, known as the Wohl-Ziegler bromination, would selectively introduce a bromine atom at the benzylic position, yielding 1-(1-bromo-1-propoxyethyl)-3-fluorobenzene, a structural isomer of the primary target. This method is highly regioselective for the benzylic position and would not affect other C-H bonds on the alkyl chain. masterorganicchemistry.comlibretexts.org

Halogenation of Carbonyl Compounds and Subsequent Reduction

A highly convergent and controllable synthetic route involves the α-halogenation of a ketone precursor followed by reduction. fiveable.me This strategy begins with 3-fluoroacetophenone.

α-Halogenation: The position alpha to a carbonyl group is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation. missouri.edumsu.edu Kinetic studies show that the rate-determining step is the formation of the enol, independent of the halogen concentration. libretexts.orgmissouri.edu Under basic conditions, deprotonation forms an enolate, which is then halogenated. The resulting α-halo ketone is more acidic than the starting material, often leading to polyhalogenation. libretexts.org For a controlled mono-bromination, acidic conditions are generally preferred, yielding 2-bromo-1-(3-fluorophenyl)ethanone.

Reduction: The resulting α-bromo ketone is then reduced to the corresponding alcohol, 2-bromo-1-(3-fluorophenyl)ethanol. This can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent is important to ensure that only the carbonyl group is reduced without affecting the C-Br bond. This alcohol is the key intermediate that can be carried forward to the O-alkylation step (Section 3.2.3) to complete the synthesis.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing any synthetic route requires careful control over reaction parameters to maximize yield and purity while minimizing side reactions. researchgate.netchemrxiv.org Key variables include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts. For instance, in O-alkylation, temperature control is critical to prevent elimination byproducts. In radical bromination, the concentration of the bromine source (often controlled by using NBS) must be kept low to prevent competing ionic reactions. masterorganicchemistry.com

Table 2: Factors for Reaction Optimization This table provides a general guide to optimizing common synthetic transformations.

| Reaction Type | Key Parameters to Optimize | Common Side Reactions |

|---|---|---|

| O-Alkylation | Temperature, Base/Catalyst Choice, Solvent Polarity | Elimination (E2), C-Alkylation |

| Epoxide Opening | Catalyst (Acid/Base), Nucleophile Concentration, Temperature | Polymerization, Poor Regioselectivity |

| Radical Bromination | Initiator Concentration, Solvent Choice, Light/Heat Intensity | Over-bromination, Ionic Addition |

Isolation and purification are essential to obtaining the final product in high purity. Standard laboratory procedures are employed based on the physical properties of the target compound and impurities.

Extraction: A workup procedure typically involves quenching the reaction and using a separatory funnel to partition the product into an organic solvent, washing away inorganic salts and water-soluble byproducts.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and side products based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). researchgate.net

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an effective method for purification.

By systematically adjusting these conditions and employing appropriate purification protocols, the synthesis of this compound can be achieved with high efficiency and purity. researchgate.netnih.gov

Application of Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processes. rsc.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. researchgate.netuc.pt For the multi-step synthesis of this compound, a hypothetical continuous flow process can be designed to improve efficiency and safety, particularly in the bromination step.

A plausible synthetic route could involve the initial propoxylation of 3-fluorostyrene (B1329300) oxide, followed by a bromination reaction. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com

The use of microreactors in flow chemistry provides a large surface-area-to-volume ratio, which is particularly advantageous for highly exothermic reactions, such as bromination. rsc.org This enhanced heat dissipation significantly reduces the risk of thermal runaways, a common concern in batch processing. rsc.org Furthermore, the small reactor volumes minimize the amount of hazardous material present at any given time, further enhancing the safety of the process. eurekaselect.com

The scalability of a flow process is another key advantage. acs.org Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up," which involves running multiple flow reactors in parallel. rsc.org This approach avoids the challenges often associated with scaling up batch reactors, where changes in surface-area-to-volume ratios can dramatically affect reaction outcomes.

Hypothetical Flow Synthesis Parameters:

| Parameter | Value | Rationale |

| Reactor Type | Microreactor | Enhanced heat and mass transfer for improved reaction control. |

| Temperature | 0-10 °C (Bromination) | Precise temperature control to minimize side reactions. |

| Residence Time | 5-15 minutes | Optimized for high conversion and throughput. |

| Reagents | 3-Fluoro-1-(1-propoxyethyl)benzene, N-Bromosuccinimide | Continuous feeding for consistent reaction conditions. |

| Throughput | 10-100 g/hour | Scalable by continuous operation or numbering-up. |

This table illustrates how a flow chemistry approach could be optimized for the synthesis of this compound, leading to a more efficient, safer, and scalable manufacturing process.

Sustainable Synthetic Practices in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com These principles can be applied to the synthesis of this compound to enhance its environmental sustainability. mdpi.comjddhs.com

Key areas for implementing sustainable practices in this synthesis include the choice of solvents, catalysts, and reagents, as well as waste minimization. ispe.org

Solvent Selection: Traditional organic solvents often contribute significantly to the environmental impact of chemical processes. jddhs.com Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids, can drastically reduce pollution. instituteofsustainabilitystudies.com For the synthesis of the target compound, exploring the use of bio-based solvents or solvent-free reaction conditions would be a primary goal. jddhs.com

Catalysis: The use of catalytic reactions is a cornerstone of green chemistry, as catalysts can significantly improve reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions and with higher atom economy. ispe.org For the propoxylation step, employing a reusable solid acid catalyst instead of a stoichiometric amount of a corrosive acid could improve the sustainability of the process.

Comparative Sustainability Metrics for Bromination Step:

| Method | Reagent | Solvent | Byproduct | Atom Economy | Environmental Impact |

| Traditional Batch | Br₂ | CCl₄ | HBr | Low | High (toxic solvent, corrosive byproduct) |

| Green Chemistry | NBS | Ethyl Acetate | Succinimide | Higher | Lower (greener solvent, less hazardous byproduct) |

This interactive data table highlights the potential environmental benefits of adopting greener synthetic practices in the preparation of this compound. By focusing on these principles, the chemical industry can move towards more environmentally responsible manufacturing processes. nih.gov

Mechanistic Elucidation of Reactions Pertaining to 1 2 Bromo 1 Propoxyethyl 3 Fluorobenzene Synthesis and Reactivity

Detailed Investigation of C-C Bond Forming Mechanism

The formation of the carbon-carbon bond between the 3-fluorophenyl ring and the ethyl side chain is a critical step in the synthesis of the parent scaffold. Two primary mechanistic pathways are considered for this transformation: Friedel-Crafts-type reactions and the addition of organometallic reagents to a carbonyl precursor.

A plausible route involves the Friedel-Crafts acylation of fluorobenzene (B45895) with a propanoyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The mechanism proceeds through several distinct steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly electrophilic complex. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile. youtube.comjove.com

Electrophilic Aromatic Substitution: The π-electron system of the 3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduquizlet.com

Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

The fluorine atom on the benzene (B151609) ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, this reaction would yield a mixture of isomers, with the desired meta relationship being a minor product.

An alternative and more regioselective approach involves the addition of an organometallic reagent to 3-fluorobenzaldehyde (B1666160). For instance, an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237) can be used. libretexts.orgchemtube3d.comdalalinstitute.com The mechanism is a nucleophilic addition to the carbonyl group:

Nucleophilic Attack: The highly polarized carbon-metal bond of the organometallic reagent renders the ethyl group nucleophilic. It attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. libretexts.org

Formation of an Alkoxide: This attack breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a magnesium or lithium alkoxide intermediate.

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. dalalinstitute.com

This secondary alcohol is a key intermediate for the subsequent etherification and halogenation steps. The stereochemistry of this addition to the prochiral carbonyl group, without a chiral catalyst, would result in a racemic mixture of enantiomers. libretexts.orgacs.orgacs.org

Exploration of Etherification Reaction Pathways (e.g., S\textsubscript{N}2, S\textsubscript{N}1, radical)

The introduction of the propoxy group at the benzylic carbon to form an ether can be envisioned through several mechanistic routes, with the Williamson ether synthesis being the most common. byjus.comwikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis typically proceeds via an S\textsubscript{N}2 mechanism . byjus.comwikipedia.orgmasterorganicchemistry.compw.livechemistrytalk.org This would involve the deprotonation of propanol (B110389) with a strong base (e.g., sodium hydride, NaH) to form the propoxide nucleophile. This alkoxide then attacks a suitable electrophile. For the synthesis of 1-(2-bromo-1-propoxyethyl)-3-fluorobenzene, the etherification could theoretically occur before or after halogenation. If it occurs after, the propoxide would attack the carbon bearing the bromine. However, given the secondary nature of this carbon, elimination would be a significant competing reaction. pw.live A more plausible route involves etherifying the intermediate alcohol, 1-(3-fluorophenyl)propan-1-ol. This alcohol would first be converted to a better leaving group (e.g., a tosylate), and then reacted with sodium propoxide in an S\textsubscript{N}2 reaction. masterorganicchemistry.com

An S\textsubscript{N}1 pathway for etherification would be less likely under standard Williamson conditions. It would require the formation of a secondary benzylic carbocation from the precursor alcohol under acidic conditions, followed by trapping with propanol. youtube.com While benzylic carbocations have some stability, this pathway often leads to mixtures of products and is less controlled than the S\textsubscript{N}2 route.

Radical etherification pathways have also been developed, often involving visible-light photoredox catalysis. acs.orgresearchgate.netnih.govgu.seacs.org These methods can generate alkoxy radicals from alcohols, which can then engage in C-H functionalization or addition reactions. acs.orgacs.org While mechanistically distinct and offering mild reaction conditions, their application to this specific target molecule is not as established as the Williamson synthesis.

Analysis of Halogenation Mechanisms (e.g., electrophilic, radical, nucleophilic)

The introduction of the bromine atom onto the ethyl side chain is most effectively achieved through a free-radical halogenation mechanism at the benzylic position. masterorganicchemistry.comlibretexts.orgresearchgate.netpearson.comuomustansiriyah.edu.iq Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or benzoyl peroxide) is a standard method for benzylic bromination. chadsprep.comlibretexts.org The mechanism involves a chain reaction:

Initiation: The initiator promotes the homolytic cleavage of a small amount of Br₂ (formed from NBS and trace HBr) to generate bromine radicals (Br•). pearson.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the precursor, 1-(1-propoxyethyl)-3-fluorobenzene. This step is highly selective for the benzylic C-H bond because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org The benzylic radical then reacts with a molecule of Br₂ to form the brominated product and another bromine radical, which continues the chain. uomustansiriyah.edu.iq

Termination: The reaction is terminated by the combination of any two radical species.

Electrophilic halogenation , such as reacting with Br₂ and a Lewis acid, would result in substitution on the aromatic ring rather than the side chain. quizlet.comchemistrystudent.comNucleophilic halogenation is not a plausible pathway for converting a C-H bond to a C-Br bond in this context.

Mechanistic Studies of Subsequent Transformations of this compound

The reactivity of this compound is dominated by the secondary alkyl bromide functionality. The primary competing pathways for its transformation are nucleophilic substitution and elimination reactions. libretexts.orgmasterorganicchemistry.comviu.calibretexts.orgwikipedia.orgquora.comreddit.commasterorganicchemistry.comchemguide.co.uklibretexts.org

The substitution of the bromide ion by a nucleophile can occur via either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism.

S\textsubscript{N}2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion and an inversion of stereochemistry at the chiral center. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For a secondary halide like the target molecule, the S\textsubscript{N}2 pathway is viable but can be hindered by steric bulk. viu.ca It is favored by strong, non-bulky nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

S\textsubscript{N}1 Mechanism: This unimolecular pathway proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary benzylic carbocation intermediate. chemguide.co.uk This carbocation is planar and can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. youtube.com The S\textsubscript{N}1 mechanism is favored by polar protic solvents (which stabilize the carbocation intermediate and the leaving group) and weak nucleophiles. libretexts.orgyoutube.com The stability of the benzylic carbocation makes this pathway competitive for this substrate.

Elimination reactions, which lead to the formation of an alkene, are significant competing processes, especially with basic nucleophiles.

E2 Mechanism: This is a concerted, bimolecular elimination reaction where a base removes a proton from a carbon adjacent to the one with the leaving group, while the leaving group departs simultaneously. youtube.com The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.org It is favored by strong, bulky bases which act as poor nucleophiles. For the target molecule, E2 would compete directly with S\textsubscript{N}2.

E1 Mechanism: This unimolecular elimination occurs in two steps, sharing the same carbocation intermediate as the S\textsubscript{N}1 reaction. youtube.com After the carbocation is formed, a weak base removes an adjacent proton to form a double bond. E1 reactions almost always accompany S\textsubscript{N}1 reactions, especially at higher temperatures. masterorganicchemistry.com

The choice between substitution (S\textsubscript{N}1/S\textsubscript{N}2) and elimination (E1/E2) is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com

Kinetic and Thermodynamic Considerations for Reaction Selectivity

The selectivity observed in the reactions of this compound, particularly the competition between S\textsubscript{N}2 and E2 pathways, can be understood through the principles of kinetic and thermodynamic control. fiveable.mechemistrysteps.comlibretexts.orgwikipedia.org

Kinetic Control: Under conditions of kinetic control (often at lower temperatures), the product distribution is determined by the relative rates of the competing reactions. fiveable.melibretexts.org The product that is formed fastest, via the pathway with the lowest activation energy (Ea), will be the major product. libretexts.org

Thermodynamic Control: Under conditions of thermodynamic control (often at higher temperatures, allowing for reversibility), the product distribution reflects the relative thermodynamic stability of the products. fiveable.melibretexts.org The most stable product, the one with the lowest Gibbs free energy (ΔG), will predominate at equilibrium. wikipedia.org

For the competition between S\textsubscript{N}2 and E2, both are typically irreversible. Therefore, the outcome is almost always under kinetic control. The ratio of substitution to elimination products will depend on the relative activation energies of the S\textsubscript{N}2 and E2 transition states. Factors that lower the Ea for one pathway over the other will determine the major product. For example, a sterically hindered base will raise the activation energy for the S\textsubscript{N}2 pathway more than for the E2 pathway, leading to a preference for elimination. libretexts.org Increasing the reaction temperature generally favors elimination over substitution, as elimination reactions often have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.com

The following interactive table illustrates hypothetical energy parameters for the competing S\textsubscript{N}2 and E2 reactions of this compound with a strong, non-bulky base like sodium ethoxide.

| Reaction Pathway | Relative Activation Energy (Ea) (kJ/mol) | Relative Gibbs Free Energy of Products (ΔG) (kJ/mol) | Favored Control |

|---|---|---|---|

| SN2 (Substitution) | 85 | -40 | Kinetic/Thermodynamic |

| E2 (Elimination) | 95 | -30 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of kinetic and thermodynamic control. Actual values would require experimental or computational determination.

In this hypothetical scenario, the S\textsubscript{N}2 reaction has a lower activation energy and would be the kinetically favored product. It also leads to a more stable product (more negative ΔG), so it is also the thermodynamically favored product. However, if a bulkier base were used, the Ea for the S\textsubscript{N}2 pathway could increase significantly, potentially making the E2 pathway kinetically favored.

Role of Substituent Effects (Fluorine, Propoxy) on Reaction Rates and Outcomes

The synthetic pathways leading to and the subsequent reactions of this compound are profoundly influenced by the electronic and steric properties of the fluorine and propoxy substituents on the benzene ring. These groups modulate the electron density of the aromatic ring and influence the regioselectivity of chemical transformations, primarily through inductive and resonance effects.

Conversely, the propoxy group (part of the 2-bromo-1-propoxyethyl side chain) is a potent activating group. The oxygen atom of the propoxy group has lone pairs of electrons that are readily donated to the benzene ring via a strong resonance effect (+R). This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much more susceptible to electrophilic attack than unsubstituted benzene. The inductive effect of the oxygen is electron-withdrawing (-I), but for alkoxy groups, the resonance effect is overwhelmingly dominant.

The steric bulk of the 2-bromo-1-propoxyethyl group can also play a significant role in the outcome of reactions. numberanalytics.com This relatively large substituent can hinder the approach of reactants to the adjacent ortho positions (positions 2 and 6). Consequently, electrophilic substitution might show a preference for the less sterically hindered para position (position 4). The extent of this steric hindrance can depend on the size of the attacking electrophile.

To illustrate the impact of such substituents on reaction rates, we can examine data from related compounds. The following table presents the relative rates of nitration for several monosubstituted benzene derivatives, which demonstrates the activating and deactivating nature of various functional groups.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration (Benzene = 1) | Classification |

|---|---|---|

| -OH (analogous to -OR) | 1000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -F | 0.15 | Deactivating |

| -Cl | 0.033 | Deactivating |

| -Br | 0.030 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

This data clearly shows the powerful activating effect of a group with a lone pair on an adjacent atom (like the hydroxyl group, which is electronically similar to the propoxy group) and the deactivating effect of halogens like fluorine. lumenlearning.com

Furthermore, the regioselectivity in electrophilic aromatic substitution is critically determined by the nature of the substituent. The table below shows the product distribution for the nitration of fluorobenzene, highlighting its ortho, para-directing nature despite being a deactivating group.

| Substrate | Ortho-nitro Product (%) | Meta-nitro Product (%) | Para-nitro Product (%) |

|---|---|---|---|

| Fluorobenzene | 12 | trace | 88 |

This high para-selectivity is a characteristic feature of electrophilic substitution on fluorobenzene. researchgate.net In the context of this compound, the combined directing effects of the propoxy and fluoro groups to positions 2, 4, and 6, along with potential steric hindrance at the 2- and 6-positions, would likely lead to a complex product distribution in electrophilic substitution reactions, with a probable preference for substitution at the 4-position.

The electronic nature of these substituents can also be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing properties of a substituent.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | +0.34 | +0.06 |

| -O-Alkyl (e.g., -OCH₃) | +0.12 | -0.27 |

The positive σ values for fluorine indicate its electron-withdrawing nature, which deactivates the ring. pitt.edu The negative σ_para value for the alkoxy group signifies its strong electron-donating character through resonance when it is in the para position, leading to activation. pitt.edu For the this compound molecule, these constants help to rationalize the electronic environment of the benzene ring and predict its reactivity and the orientation of substitution in various reactions.

Computational Chemistry and Theoretical Studies of 1 2 Bromo 1 Propoxyethyl 3 Fluorobenzene

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. sciepub.comnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the structure that corresponds to the lowest electronic energy.

Below is a hypothetical table of optimized geometric parameters for 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene, as would be predicted by a DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set).

| Parameter | Atom 1 | Atom 2 | Predicted Value |

|---|---|---|---|

| Bond Length | C(aromatic) | F | 1.36 Å |

| Bond Length | C(ethyl) | Br | 1.97 Å |

| Bond Length | C(ethyl) | O | 1.43 Å |

| Bond Angle | C-C-F | - | 118.5° |

| Bond Angle | C-C-Br | - | 110.2° |

| Dihedral Angle | C(aromatic)-C(ethyl)-O-C(propyl) | - | -175.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating sites of nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating sites of electrophilicity. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorobenzene (B45895) ring and the oxygen atom of the propoxy group. The LUMO, conversely, would likely be distributed along the C-Br bond, as this is a common site for nucleophilic attack leading to bromide displacement. FMO analysis helps predict how this molecule would interact with other reagents in chemical reactions.

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.85 eV | Region of electron donation (nucleophilic character) |

| LUMO | -0.95 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.90 eV | Indicates high kinetic stability |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a visual tool that illustrates the charge distribution across a molecule's surface. ucsb.eduyoutube.com It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral or nonpolar areas. researchgate.net

The ESP map for this compound would show a significant negative potential (red) around the highly electronegative fluorine and oxygen atoms, as these atoms draw electron density towards themselves. A less intense negative region might also be seen around the bromine atom. Conversely, areas of positive potential (blue) would be located around the hydrogen atoms of the aromatic ring and the alkyl chain. This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and understanding intermolecular interactions like hydrogen bonding. walisongo.ac.id

Conformational Analysis and Dynamics

Exploration of Low-Energy Conformers

Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformations, known as conformers. chemistrysteps.com These conformers exist as energy minima on this surface. Computational methods can perform a rotational scan around key single bonds (e.g., the C-C and C-O bonds in the side chain) to map out the energy changes and locate the most stable, low-energy structures.

| Conformer | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 65% |

| 2 | 65.2° (gauche) | 0.85 | 25% |

| 3 | -68.0° (gauche) | 1.10 | 10% |

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations provide a static picture of individual conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a trajectory that shows how the molecule's shape and orientation change at a given temperature. acs.org

An MD simulation of this compound, typically in a simulated solvent environment, would reveal the flexibility of the side chain and the frequency of transitions between different conformational states. This allows for a more realistic understanding of how the molecule samples its available conformational space. Such simulations are crucial for studying how the molecule might interact with larger biological systems, like proteins or membranes, where flexibility and dynamic adaptation are key. benthamdirect.com

Reaction Pathway Modeling and Transition State Localization for Key Transformations

The synthesis of this compound can be theoretically modeled to understand its mechanism and predict its feasibility. A plausible synthetic route involves the reaction of 3-fluorostyrene (B1329300) with a bromine source, such as N-bromosuccinimide (NBS), in the presence of propanol (B110389) as the solvent and nucleophile. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction.

The process begins with the electrophilic addition of a bromine cation (Br+) to the double bond of 3-fluorostyrene. This is modeled to proceed through a high-energy, cyclic bromonium ion intermediate. Transition state (TS) localization calculations are performed to identify the structure and energy of the transition state leading to this intermediate. These calculations involve finding a first-order saddle point on the potential energy surface, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

Prediction of Spectroscopic Parameters from Theoretical Calculations (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic data, which is crucial for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. researchgate.netliverpool.ac.uk The Gauge-Including Atomic Orbitals (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the optimized geometry of this compound, their chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule. nih.govuni-muenchen.de

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.9 - 7.4 | Complex multiplet patterns due to F-H coupling. |

| ¹H (CH-O) | 4.5 - 4.8 | Multiplet, adjacent to a chiral center. |

| ¹H (CH₂-Br) | 3.5 - 3.8 | Multiplet, diastereotopic protons. |

| ¹H (O-CH₂) | 3.3 - 3.6 | Multiplet. |

| ¹H (CH₂-CH₃) | 1.5 - 1.7 | Sextet. |

| ¹H (CH₃) | 0.8 - 1.0 | Triplet. |

| ¹³C (Aromatic C-F) | 161 - 164 | Large C-F coupling constant. |

| ¹³C (Aromatic C-H) | 114 - 131 | Multiple distinct signals. |

| ¹³C (CH-O) | 80 - 85 | |

| ¹³C (O-CH₂) | 70 - 75 | |

| ¹³C (CH₂-Br) | 35 - 40 | |

| ¹³C (CH₂-CH₃) | 22 - 25 | |

| ¹³C (CH₃) | 10 - 13 | |

| ¹⁹F | -110 to -115 | Relative to CFCl₃. |

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. After obtaining the optimized geometry of this compound, a frequency calculation can be performed. This calculation provides the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

Analysis of Intramolecular Interactions (e.g., Halogen Bonding, C-H...X Interactions)

The presence of fluorine, bromine, and oxygen atoms in this compound allows for a variety of weak intramolecular interactions that can influence the molecule's conformation and stability.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.org The bromine atom in the molecule, being polarizable, can exhibit an anisotropic distribution of electron density, leading to a region of positive electrostatic potential on the side opposite to the C-Br bond, known as a σ-hole. nih.govchemistryviews.org This σ-hole can interact attractively with a nucleophilic region within the same molecule, such as the lone pairs of the oxygen atom or the electron-rich fluorine atom. ijres.orgmdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these interactions by locating bond critical points and analyzing orbital interactions.

C-H...X Interactions: Weak intramolecular hydrogen bonds of the type C-H...X (where X = F, O, Br) are also possible. researchgate.net For example, a hydrogen atom on the propoxy group could interact with the fluorine atom on the benzene (B151609) ring, or an aromatic C-H could interact with the oxygen or bromine atoms. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the conformational preferences of the molecule. Their existence can be inferred from computational analysis of geometric parameters (short H...X distances and specific C-H...X angles) and from topological analysis of the electron density.

Table 3: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Notes |

|---|---|---|---|---|

| Halogen Bond | C-Br (σ-hole) | Oxygen | ~3.0 - 3.4 | Dependent on conformation; could stabilize a folded structure. |

| Halogen Bond | C-Br (σ-hole) | Fluorine | ~3.1 - 3.5 | Weaker interaction due to lower nucleophilicity of fluorine. |

| Hydrogen Bond | C-H (aliphatic) | Fluorine | ~2.4 - 2.8 | Contributes to locking the side chain conformation. |

| Hydrogen Bond | C-H (aromatic) | Oxygen | ~2.5 - 2.9 | Possible interaction with the ortho C-H group. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and molecular weight of a compound. For 1-(2-Bromo-1-propoxyethyl)-3-fluorobenzene, with a molecular formula of C₁₁H₁₃BrFO, the theoretical exact mass can be calculated with high precision. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.

The predicted monoisotopic mass of the molecular ion [M]⁺• is 260.0186 u. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

In addition to molecular weight verification, HRMS provides valuable structural information through the analysis of fragmentation patterns. The primary fragmentation pathways for this compound are expected to involve the cleavage of the C-C bond adjacent to the ether oxygen (α-cleavage) and the loss of the bromine atom.

A summary of the predicted major fragments in the HRMS spectrum is presented in the table below.

| Predicted m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 260.0186 / 262.0165 | [C₁₁H₁₃⁷⁹BrFO]⁺• / [C₁₁H₁₃⁸¹BrFO]⁺• | - |

| 181.0454 | [C₁₁H₁₄FO]⁺ | Br• |

| 153.0505 | [C₉H₁₀FO]⁺ | C₂H₄ |

| 123.0504 | [C₈H₈FO]⁺ | C₃H₆ |

| 109.0400 | [C₇H₆F]⁺ | C₄H₇BrO |

| 95.0233 | [C₆H₄F]⁺ | C₅H₉BrO |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Structural Connectivity

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide a complete map of the proton, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl chain, the diastereotopic methylene (B1212753) protons adjacent to the chiral center, and the protons of the propoxy group. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton (CH-O) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-Br) are diastereotopic due to the adjacent chiral center and would likely appear as two separate multiplets. The propoxy group would show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ether oxygen.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would exhibit 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached fluorine, oxygen, and bromine atoms. The carbon attached to the fluorine would show a large one-bond C-F coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment and would be consistent with a fluorine atom in a meta position relative to an alkyl ether substituent.

The predicted chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei are summarized in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic CH | 7.00 - 7.40 (m) | 113 - 131 | -110 to -115 |

| CH-O | 4.50 - 4.70 (m) | 80 - 85 | - |

| CH₂-Br | 3.50 - 3.70 (m) | 35 - 40 | - |

| O-CH₂-CH₂-CH₃ | 3.40 - 3.60 (t) | 70 - 75 | - |

| O-CH₂-CH₂-CH₃ | 1.50 - 1.70 (sextet) | 22 - 27 | - |

| O-CH₂-CH₂-CH₃ | 0.85 - 1.00 (t) | 10 - 15 | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proton and Carbon Correlations and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. Key correlations would be observed between the aromatic protons, between the methine proton (CH-O) and the adjacent methylene protons (CH₂-Br), and within the propoxy group (O-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY correlations would be expected between the methine proton (CH-O) and the protons of the propoxy group, as well as between the aromatic protons and the protons of the ethyl side chain, providing insights into the preferred conformation of the molecule.

A table summarizing the expected key 2D NMR correlations is provided below.

| 2D NMR Experiment | Expected Key Correlations |

| COSY | Aromatic H ↔ Aromatic H; CH-O ↔ CH₂-Br; O-CH₂ ↔ CH₂-CH₃ ↔ CH₃ |

| HSQC | Aromatic CH ↔ Aromatic C; CH-O ↔ C-O; CH₂-Br ↔ C-Br; Propoxy CH₂, CH₃ ↔ Propoxy C |

| HMBC | CH-O → Aromatic C; Aromatic H → Benzylic C; O-CH₂ → C-O |

| NOESY | CH-O ↔ Propoxy H; Aromatic H ↔ Ethyl side chain H |

Advanced NMR Experiments for Stereochemical Assignment

The presence of a chiral center at the carbon atom bonded to the 3-fluorophenyl group, the propoxy group, and the bromomethyl group means that this compound exists as a pair of enantiomers. The assignment of the absolute stereochemistry requires specialized NMR techniques. One common approach is the use of chiral derivatizing agents, such as Mosher's acid, to form diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers would exhibit different chemical shifts, and the analysis of these differences can be used to determine the absolute configuration of the original chiral center. Alternatively, chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorptions corresponding to the C-O-C stretching of the ether linkage, the C-F stretching of the fluorinated aromatic ring, and various C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, with strong signals often observed for the aromatic ring vibrations and the C-Br stretching mode.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is useful for structural confirmation and for studying conformational isomers.

A table of predicted characteristic vibrational frequencies is presented below.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |

| C-O-C stretch (ether) | 1150 - 1085 | Weak |

| C-F stretch (aromatic) | 1270 - 1100 | Moderate |

| C-Br stretch | 650 - 550 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if chiral)

As this compound is a chiral molecule, chiroptical spectroscopy is essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a single enantiomer of this compound would be compared with the theoretically calculated ECD spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. The chromophores in this molecule, primarily the 3-fluorophenyl group, would give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the chiral center.

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline material can be obtained)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This powerful technique maps the electron density of a crystalline solid, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.

The successful application of this technique is contingent on the ability to grow a single crystal of sufficient size and quality. The crystallization process for a novel compound like this compound would involve screening various solvents and conditions (e.g., slow evaporation, vapor diffusion, cooling crystallization) to obtain suitable crystals.

A hypothetical crystallographic data table for this compound is presented below. This data would be obtained from the diffraction experiment and subsequent structure refinement.

| Crystal Data | Hypothetical Values for this compound |

| Empirical formula | C₁₁H₁₄BrFO |

| Formula weight | 261.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1254.3(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.383 |

| Absorption coefficient (mm⁻¹) | 3.215 |

| F(000) | 528 |

| Crystal size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 9876 |

| Independent reflections | 2543 [R(int) = 0.045] |